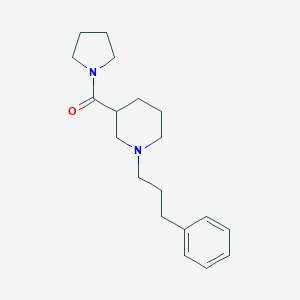![molecular formula C19H27F3N2O B247440 2,6-Dimethyl-4-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}morpholine](/img/structure/B247440.png)
2,6-Dimethyl-4-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-4-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}morpholine is a chemical compound that belongs to the class of morpholine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism Of Action
The mechanism of action of 2,6-Dimethyl-4-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}morpholine involves its binding to the dopamine D2 receptor. It acts as a partial agonist, meaning that it can activate the receptor to a certain extent, but not to the same degree as the endogenous ligand dopamine. This compound has been shown to modulate the activity of dopamine neurons in the brain, leading to changes in behavior and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,6-Dimethyl-4-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}morpholine are primarily mediated by its interaction with the dopamine D2 receptor. It has been shown to increase the release of dopamine in certain brain regions, leading to an increase in locomotor activity and reward-seeking behavior. This compound has also been shown to modulate the activity of other neurotransmitter systems, including glutamate and GABA, which are involved in the regulation of mood, anxiety, and cognition.
Advantages And Limitations For Lab Experiments
2,6-Dimethyl-4-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}morpholine has several advantages for lab experiments. It has a high degree of selectivity for the dopamine D2 receptor, making it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. This compound is also relatively easy to synthesize and purify, making it readily available for research purposes.
However, there are also some limitations associated with the use of this compound in lab experiments. Its partial agonist activity can make it difficult to interpret the results of experiments, as its effects may be different from those of full agonists or antagonists. Additionally, its high affinity for the dopamine D2 receptor may lead to off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 2,6-Dimethyl-4-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}morpholine. One area of interest is the development of more selective ligands for the dopamine D2 receptor, which could help to clarify the role of this receptor in various neurological and psychiatric disorders. Another area of interest is the investigation of the effects of this compound on other neurotransmitter systems, such as serotonin and norepinephrine, which are also involved in the regulation of mood and behavior. Finally, the development of new animal models and behavioral assays could help to further elucidate the mechanisms of action of this compound and its potential therapeutic applications.
Synthesis Methods
The synthesis of 2,6-Dimethyl-4-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}morpholine involves the reaction of 2,6-dimethylmorpholine with 1-[2-(trifluoromethyl)benzyl]-4-piperidinone in the presence of a reducing agent. The reaction is carried out in an organic solvent under controlled temperature and pressure conditions. The resulting product is purified using various chromatographic techniques to obtain a high degree of purity.
Scientific Research Applications
2,6-Dimethyl-4-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}morpholine has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for the dopamine D2 receptor, which is involved in the regulation of mood, motivation, and reward. This compound has been used as a tool to study the role of dopamine receptors in various neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and addiction.
properties
Product Name |
2,6-Dimethyl-4-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}morpholine |
|---|---|
Molecular Formula |
C19H27F3N2O |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2,6-dimethyl-4-[1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]morpholine |
InChI |
InChI=1S/C19H27F3N2O/c1-14-11-24(12-15(2)25-14)17-7-9-23(10-8-17)13-16-5-3-4-6-18(16)19(20,21)22/h3-6,14-15,17H,7-13H2,1-2H3 |
InChI Key |
AOUKAAGBQSJMAJ-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)CC3=CC=CC=C3C(F)(F)F |
Canonical SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)CC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Bromo-2-{[3-(1-piperidinylcarbonyl)-1-piperidinyl]methyl}phenol](/img/structure/B247357.png)
![2-{[3-(1-Azepanylcarbonyl)-1-piperidinyl]methyl}-4-bromophenol](/img/structure/B247358.png)

![1-[4-(Benzyloxy)-3-methoxybenzyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B247362.png)
![1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247365.png)
![3-{[3-(1-azepanylcarbonyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B247366.png)
![1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247369.png)
![1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B247370.png)

![1-Ethyl-4-[1-(2,3,4-trimethoxybenzyl)piperidin-4-yl]piperazine](/img/structure/B247373.png)
![1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-ethylpiperazine](/img/structure/B247374.png)
![1-[1-(3,5-Dimethoxybenzoyl)-4-piperidinyl]azepane](/img/structure/B247378.png)
![1-[1-(2-Methoxybenzoyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B247381.png)
